(3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives, which are characterized by a five-membered ring containing nitrogen. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block in the synthesis of pharmaceuticals. Its specific structure includes an ethoxyethoxy group, which contributes to its unique properties and reactivity.
The compound can be synthesized through various organic chemistry methods, often utilizing pyrrolidine as a starting material. The synthesis pathways may involve the reaction of pyrrolidine with ethylene oxide derivatives or other alkylating agents.
(3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride can be classified under:
The synthesis of (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride typically involves several steps:
The choice of reagents and conditions (temperature, solvent) is crucial for optimizing yield and purity. For example, using polar aprotic solvents may facilitate the alkylation step by stabilizing the transition state.
The molecular structure of (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride features:
(3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride can participate in various chemical reactions:
Reactions are often conducted under controlled conditions to prevent side reactions and ensure high selectivity towards desired products.
The mechanism of action for (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride is primarily related to its interactions at the molecular level within biological systems. It may interact with specific receptors or enzymes, influencing physiological processes.
Research into similar compounds suggests that pyrrolidine derivatives can exhibit various pharmacological activities, including:
(3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride has several scientific uses:
The exploration of this compound's properties and potential applications continues to be a significant area of interest within medicinal chemistry and drug development fields.
Parallel synthesis enables rapid diversification of pyrrolidine cores for structure-activity relationship (SAR) studies. As demonstrated in glutamate receptor antagonist research, systematic modification of the 3-, 4-, and 5-positions on the pyrrolidine ring significantly modulates pharmacological profiles. For (3S)-3-(2-ethoxyethoxy)pyrrolidine hydrochloride, the 3-position ethoxyethoxy side chain serves as a critical functionalization site for enhancing physicochemical properties or conjugation capabilities [2].
Key optimization strategies include:
Table 1: SAR of Pyrrolidine Substituents in iGluR Antagonists
Compound | R1 | R2 | NMDA Ki (µM) | Selectivity Profile |
---|---|---|---|---|
4a | H | H | 6.0 | Broad iGluR activity |
4e | Cl | H | 0.63 | 34× GluN2A preference |
9a | H | n-Propyl | 25 | 4× GluK1 preference |
Adapted from iGluR antagonist SAR study [2]
The ethoxyethoxy linker in (3S)-3-(2-ethoxyethoxy)pyrrolidine provides a versatile tether for proteolysis-targeting chimera (PROTAC) construction. Optimal linker length and flexibility balance ternary complex formation and degradation efficiency:
Table 2: PROTAC Linker Configurations and Degradation Efficiency
Linker Type | Length (Atoms) | Degradation DC50 | Key Application |
---|---|---|---|
Linear PEG | 11–15 | 10–100 nM | VHL-recruiting BET degraders |
Branched Trivalent | 16–22 | <1 nM | CRBN/VHL heterotrivalent PROTACs |
Ethoxyethoxy | 9 (incl. O) | Under study | Chiral pyrrolidine conjugates |
Data from heterotrivalent PROTAC development [10]
Preserving the (3S)-configuration is essential for chiral recognition in drug-receptor interactions. Efficient asymmetric routes include:
Critical reaction parameters:
1. Temperature control (< -20°C) during enolate formation prevents racemization 2. Ru-catalyzed asymmetric hydrogenation gives 67% yield but requires high pressure 3. Enzymatic resolution achieves 99% ee but suffers from low scalability [3]
Salt formation enhances crystallinity and stability of the liquid free base (3S)-3-(2-ethoxyethoxy)pyrrolidine. Process optimization focuses on:
Table 3: Hydrochloride Salt Crystallization Conditions
Solvent System | Yield (%) | Purity (%) | Particle Size (µm) | Storage Stability |
---|---|---|---|---|
EtOAc/EtOH | 82 | 98.5 | 50–100 | 6 months at RT |
MeCN/MTBE | 91 | 99.3 | 10–50 | 12 months at RT |
IPA/Heptane | 75 | 97.8 | 100–200 | 3 months at RT |
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: